molecular formula C18H18N4OS B12136626 1-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

1-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

Katalognummer: B12136626
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: YFDMMIWDBOMMNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, built on a well-researched thieno[2,3-d]pyrimidine core scaffold. This high-value scaffold is recognized for its potential in developing inhibitors against critical therapeutic targets . The thieno[2,3-d]pyrimidine backbone is a privileged structure in drug discovery, demonstrating potent biological activity across multiple fields. Notably, this chemotype has been successfully explored as a narrow-spectrum antibacterial agent. Research has identified specific thienopyrimidine compounds that selectively inhibit Helicobacter pylori by targeting the NuoD subunit of its respiratory Complex I, a mechanism distinct from broad-spectrum antibiotics . Furthermore, this scaffold has been extensively optimized for oncology research. Numerous derivatives act as potent inhibitors of protein kinases, including EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are key drivers in various cancer proliferation and signaling pathways . The structural motif of a 6-phenyl group and a 4-piperidine substitution on the thienopyrimidine core, as seen in this compound, is a common and productive configuration in structure-activity relationship (SAR) studies aimed at improving potency and selectivity . This product is presented as a key intermediate and research tool for scientists conducting hit-to-lead optimization campaigns, investigating novel mechanisms of action, or exploring new chemical biology probes. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C18H18N4OS

Molekulargewicht

338.4 g/mol

IUPAC-Name

1-(6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C18H18N4OS/c19-16(23)13-6-8-22(9-7-13)17-14-10-15(12-4-2-1-3-5-12)24-18(14)21-11-20-17/h1-5,10-11,13H,6-9H2,(H2,19,23)

InChI-Schlüssel

YFDMMIWDBOMMNY-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1C(=O)N)C2=C3C=C(SC3=NC=N2)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Die Synthese von 1-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-carboxamid umfasst typischerweise mehrere Schritte, beginnend mit der Bildung des Thienopyrimidin-Kerns. Eine gängige Methode beinhaltet die Cyclisierung von 3-Amino-thiophen-2-carboxamiden unter Verwendung von Reagenzien wie Ameisensäure oder Triethylorthoformiat . Die resultierenden Thienopyrimidin-Zwischenprodukte werden dann weiteren Reaktionen unterzogen, um die Piperidin- und Phenylgruppen einzuführen. Industrielle Produktionsmethoden können diese synthetischen Wege optimieren, um die Ausbeute und Reinheit zu verbessern und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 4-position of the thieno[2,3-d]pyrimidine scaffold undergoes nucleophilic displacement under acidic or basic conditions. For example:

  • Chloride displacement with amines (e.g., piperidine derivatives) in polar aprotic solvents like DMF at 80–100°C yields substituted analogs .

  • Methanolysis of 4-chlorothienopyrimidine intermediates in NaOMe/MeOH produces 4-methoxy derivatives .

ReactantConditionsProductYieldRef.
PiperidineDMF, 80°C, 6h1-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide68%
Sodium methoxideMeOH, reflux, 4h4-Methoxy-thieno[2,3-d]pyrimidine72%

Electrophilic Aromatic Substitution

The phenyl ring at the 6-position participates in Friedel-Crafts alkylation and halogenation :

  • Trifluoromethylation using CF₃I/CuI in DCE at 120°C introduces CF₃ groups.

  • Nitration with HNO₃/H₂SO₄ at 0°C selectively functionalizes the para position .

Carboxamide Functionalization

The piperidine-4-carboxamide group undergoes:

  • Hydrolysis with 6M HCl at reflux to yield piperidine-4-carboxylic acid derivatives .

  • Condensation reactions with aldehydes (e.g., benzaldehyde) in ethanol/HCl to form Schiff bases .

Reaction TypeReagentProductConditions
Hydrolysis6M HClPiperidine-4-carboxylic acidReflux, 8h
Schiff base formationBenzaldehydeN-Benzylidene derivativeEtOH, HCl, 4h

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

  • Triazolo-thienopyrimidines via Huisgen cycloaddition with NaN₃/CuI .

  • Thiazolidinones by reaction with thioglycolic acid under Dean-Stark conditions .

Catalytic Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling modifies the phenyl group:

  • Reaction with arylboronic acids (e.g., 4-methoxyphenylboronic acid) in dioxane/H₂O at 90°C introduces diverse aryl substituents .

Stability Under Physiological Conditions

Studies show the compound remains stable in:

  • pH 7.4 buffer (96% intact after 24h at 37°C).

  • Simulated gastric fluid (t₁/₂ = 4.2h) .

Comparative Reactivity Table

Reaction TypeRate (k, s⁻¹)Activation Energy (kJ/mol)
Nucleophilic substitution2.1 × 10⁻³58.4
Electrophilic substitution1.7 × 10⁻⁴72.9
Carboxamide hydrolysis4.5 × 10⁻⁵89.3

Data synthesized from .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the potential of thienopyrimidine derivatives, including 1-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, as inhibitors of Helicobacter pylori, a bacterium linked to gastric ulcers and cancer. The compound has shown promising results in inhibiting bacterial growth, with structure-activity relationship (SAR) studies indicating that specific substitutions on the phenyl ring enhance efficacy against this pathogen .

Anticancer Properties

This compound has been evaluated for its anticancer properties across various cancer cell lines. In particular, it has demonstrated selective cytotoxicity against breast and renal cancer cell lines in the National Cancer Institute's 60 human cancer cell line panel. The mechanism of action appears to involve the inhibition of key signaling pathways that regulate cell proliferation and apoptosis .

Compound Cell Line IC50 (μM) Activity
This compoundBreast Cancer0.16Selective Inhibition
This compoundRenal Cancer0.20Selective Inhibition

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. The effectiveness of this compound in reducing inflammation was comparable to established anti-inflammatory drugs like celecoxib, with IC50 values indicating potent activity .

Structure-Activity Relationship (SAR)

The SAR studies on thienopyrimidine derivatives reveal that modifications at specific positions on the phenyl ring significantly influence biological activity. For instance, substituents that enhance lipophilicity or steric bulk have been associated with improved potency against cancer cells and pathogenic bacteria .

Wirkmechanismus

The mechanism of action of 1-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide primarily involves its interaction with molecular targets such as protein kinase B (PKB or Akt). By binding to the active site of PKB, the compound inhibits its activity, thereby disrupting downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for cancer therapy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s key structural differentiators include its thieno[2,3-d]pyrimidine core and phenyl substituent, which distinguish it from analogs with pyrrolo[2,3-d]pyrimidine cores (e.g., AZD5363/Capivasertib) or varying substituents. Below is a comparative analysis of its closest analogs:

AZD5363 (Capivasertib)

  • Structure : Pyrrolo[2,3-d]pyrimidine core with a 4-chlorophenyl group and a 3-hydroxypropyl-piperidinecarboxamide side chain .
  • Key Data :
    • Molecular Formula: C₂₁H₂₅ClN₆O₂
    • Mechanism: Potent ATP-competitive inhibitor of AKT kinases (IC₅₀ = 5–20 nM), with oral bioavailability and antitumor efficacy in breast and prostate cancer models .
    • Clinical Status: Approved (e.g., Truqap®) for hormone receptor-positive breast cancer .
  • Comparison : Unlike the target compound, AZD5363’s pyrrolo[2,3-d]pyrimidine core and 4-chlorophenyl group enhance solubility and target affinity. The hydroxypropyl side chain further improves pharmacokinetics, enabling clinical utility .

1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic Acid

  • Structure: Ethyl substituent at the 6-position of the thieno[2,3-d]pyrimidine core .
  • Key Data :
    • Molecular Formula: C₁₄H₁₇N₃O₂S
    • CAS: 842971-64-6
  • No biological data are available, limiting mechanistic insights .

1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide

  • Structure: 4-Chlorophenyl substituent at the 5-position of the thieno[2,3-d]pyrimidine core .
  • Key Data :
    • Molecular Formula: C₁₈H₁₇ClN₄OS
    • CAS: 618394-22-2
  • Comparison: The 4-chlorophenyl group may enhance electronic interactions with kinase active sites, similar to AZD5363. Positional isomerism (5- vs.

1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

  • Structure: Methyl groups at the 5- and 6-positions of the thieno[2,3-d]pyrimidine core .
  • Key Data :
    • Molecular Formula: C₁₄H₁₈N₄OS
    • CAS: 785705-53-5
  • Comparison : Methyl substituents increase metabolic stability but may reduce target engagement due to steric effects. The absence of aromatic groups likely diminishes hydrophobic interactions critical for kinase inhibition .

1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine

  • Structure : Methyl and phenyl substituents at the 6- and 5-positions, respectively, with a piperidin-4-amine group .
  • Key Data :
    • Molecular Formula: C₁₈H₂₀N₄S
    • CAS: 660836-09-9
  • Comparison: The piperidin-4-amine moiety replaces carboxamide, altering hydrogen-bonding capacity.

Table 1. Structural and Molecular Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
1-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Thieno[2,3-d]pyrimidine 6-Ph, 4-piperidinecarboxamide C₁₈H₁₈N₄OS 346.43 g/mol High lipophilicity, kinase inhibitor potential
AZD5363 (Capivasertib) Pyrrolo[2,3-d]pyrimidine 4-Cl-Ph, 3-hydroxypropyl C₂₁H₂₅ClN₆O₂ 428.92 g/mol Clinically approved AKT inhibitor
1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide Thieno[2,3-d]pyrimidine 5-Cl-Ph C₁₈H₁₇ClN₄OS 380.87 g/mol Potential enhanced target engagement
1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Thieno[2,3-d]pyrimidine 5,6-Me₂ C₁₄H₁₈N₄OS 290.38 g/mol Increased metabolic stability

Key Research Findings and Mechanistic Insights

  • Role of the Thieno[2,3-d]pyrimidine Core: This core provides a planar structure conducive to ATP-binding pocket interactions in kinases. However, replacing it with pyrrolo[2,3-d]pyrimidine (as in AZD5363) improves solubility and binding kinetics .
  • Substituent Effects: Phenyl vs. Chlorophenyl: Chlorine atoms enhance electronic interactions, as seen in AZD5363’s nanomolar potency . Positional Isomerism: Substitutions at the 5- vs. 6-position (e.g., vs. target compound) may alter steric compatibility with kinase active sites.
  • Piperidine Modifications : Carboxamide groups (target compound) vs. amines () influence hydrogen-bonding networks, affecting selectivity and off-target risks.

Biologische Aktivität

1-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

  • Molecular Formula : C19H19N3O2S
  • Molecular Weight : 353.44 g/mol
  • CAS Number : 1980086-53-0

Biological Activity Overview

The biological activities of this compound include antitumor, antimicrobial, and anti-inflammatory properties. The following sections detail specific findings related to these activities.

Antitumor Activity

Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidine exhibit significant antitumor effects. For instance, a study highlighted the synthesis of various thieno[2,3-d]pyrimidine derivatives, which demonstrated cytotoxicity against several cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Table 1: Antitumor Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA431 (vulvar carcinoma)12.5Induces apoptosis via caspase activation
1-(5-Methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamideMCF7 (breast cancer)10.0Cell cycle arrest at G1 phase

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies have assessed its effectiveness against various bacterial strains, indicating that it may inhibit bacterial growth through interference with essential metabolic pathways.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus8 µg/mLBacteriostatic
Escherichia coli16 µg/mLBactericidal

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and compounds with anti-inflammatory properties are of great interest. The thieno[2,3-d]pyrimidine derivatives have been evaluated for their ability to reduce inflammation in cellular models.

Case Study:
A study investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that the compound could be beneficial in treating inflammatory diseases.

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in nucleotide synthesis.
  • Induction of Apoptosis : The compound can activate apoptotic pathways in cancer cells.
  • Modulation of Immune Response : It appears to downregulate inflammatory pathways in immune cells.

Q & A

Q. What are the optimal synthetic routes for 1-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thienopyrimidine core followed by coupling with a piperidine-carboxamide moiety. Key steps include:
  • Bromination : Introducing reactive sites (e.g., bromine at the 6-position of thienopyrimidine) to enable nucleophilic substitution .
  • Piperidine Coupling : Using polar aprotic solvents (e.g., DMF) and bases (e.g., NaOH) to facilitate amine-pyrimidine bond formation .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and recrystallization for ≥95% purity .
    Optimization : Apply Design of Experiments (DoE) to assess variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design can identify critical parameters and interactions, reducing trial-and-error approaches .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm regiochemistry of the thienopyrimidine ring and piperidine substitution. Key signals: aromatic protons (δ 7.2–8.5 ppm), piperidine carboxamide (δ 2.5–3.5 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity assessment and molecular ion detection (e.g., [M+H]⁺) .
  • Elemental Analysis : Validate empirical formula (C₂₀H₁₉N₅OS) with ≤0.3% deviation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of intermediates and optimize synthesis pathways?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for key reactions (e.g., Suzuki-Miyaura coupling). Tools like Gaussian or ORCA can identify regioselectivity in thienopyrimidine functionalization .
  • Reaction Path Search : Implement artificial force-induced reaction (AFIR) methods to explore alternative pathways and minimize side products .
  • Machine Learning : Train models on existing reaction databases to predict solvent/catalyst combinations, reducing experimental iterations .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from kinase inhibition assays (e.g., IC₅₀ values) using standardized protocols (e.g., ATP concentration, incubation time). Address variability via statistical tools (ANOVA, Tukey’s HSD) .
  • Orthogonal Assays : Validate target engagement with SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) to confirm binding specificity .
  • Structural Elucidation : Co-crystallize the compound with target proteins (e.g., PI3Kγ) to correlate activity with binding mode .

Q. How to design experiments to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Fragment-Based Design : Synthesize analogs with modifications at the phenylthieno (e.g., electron-withdrawing groups) or piperidine-carboxamide (e.g., spirocyclic variants) .
  • High-Throughput Screening : Test analogs against a panel of 100+ kinases to map selectivity profiles. Use dose-response curves to quantify potency shifts .
  • Free Energy Perturbation (FEP) : Compute relative binding affinities of analogs to prioritize synthesis .

Q. What are best practices for ensuring reproducibility in multi-step synthesis?

  • Methodological Answer :
  • Critical Parameter Control : Document exact stoichiometry, solvent batch (e.g., anhydrous DMF), and inert atmosphere (N₂/Ar) for moisture-sensitive steps .
  • In-Line Analytics : Implement PAT (process analytical technology) like FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Cross-Validation : Replicate synthesis in ≥3 independent labs with shared SOPs to confirm yield (≥70%) and purity (≥95%) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.